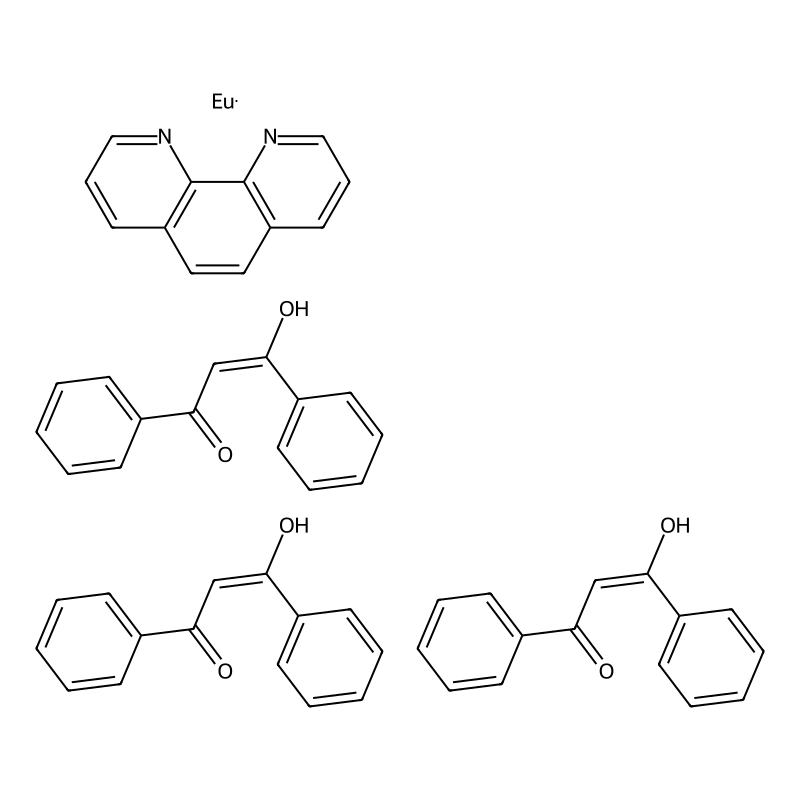

Tris(dibenzoylmethane)mono(phenanthroline)europium (III)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Luminescent Material

Eu(DBM)3(Phen) possesses strong red light emission (around 615 nm) upon excitation with ultraviolet light (around 355 nm) []. This property makes it a promising candidate for luminescent materials in various applications, such as:

- Bioassays and bioimaging: Eu(DBM)3(Phen) can be used as a luminescent probe for biological molecules due to its high sensitivity and long emission lifetime []. By attaching it to specific biomolecules, researchers can track their presence and location within cells or tissues.

- Optical sensors: The luminescence intensity of Eu(DBM)3(Phen) can be influenced by its surrounding environment. This allows researchers to design sensors for various analytes, such as metal ions, pH, and temperature, based on changes in its luminescence properties [].

- Light-emitting devices (LEDs): Eu(DBM)3(Phen) can be incorporated into LEDs for potential applications in organic electronics and displays, due to its efficient red light emission [].

Catalyst

Eu(DBM)3(Phen) exhibits catalytic activity for various organic reactions, including:

- Epoxidation: Eu(DBM)3(Phen) can act as a catalyst for the conversion of alkenes to epoxides using organic peroxides as oxidants []. This reaction is essential for the synthesis of various industrially important chemicals.

- Hydrolysis: Eu(DBM)3(Phen) can also catalyze the hydrolysis of certain organic compounds, such as esters and amides []. This application is useful for breaking down specific molecules in various chemical processes.

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is a luminescent metal complex characterized by its unique coordination of europium ions with dibenzoylmethane and phenanthroline ligands. The compound has the molecular formula and a molecular weight of approximately 1001.91 g/mol. This complex is known for its red-orange phosphorescence emission at a wavelength of 615 nm, which is particularly relevant in organic light-emitting diode (OLED) applications due to its high color purity and narrow bandwidth .

The primary chemical reaction involving tris(dibenzoylmethane)mono(phenanthroline)europium (III) is its formation through coordination chemistry, where europium ions coordinate with dibenzoylmethane and phenanthroline ligands. The general reaction can be represented as:

where DBM represents dibenzoylmethane and Phen represents phenanthroline. This reaction highlights the formation of a stable coordination complex, essential for its luminescent properties.

Research on the biological activity of tris(dibenzoylmethane)mono(phenanthroline)europium (III) is limited, but some studies suggest potential applications in bioluminescence imaging and as a fluorescent probe in biological systems. The complex's luminescent properties may allow for tracking and visualization in cellular studies, although detailed biological mechanisms remain to be fully elucidated .

The synthesis of tris(dibenzoylmethane)mono(phenanthroline)europium (III) typically involves the following steps:

- Preparation of Ligands: Dibenzoylmethane and phenanthroline are prepared or purchased as pure reagents.

- Complex Formation: Europium chloride or another europium salt is reacted with three equivalents of dibenzoylmethane and one equivalent of phenanthroline in an appropriate solvent, often under reflux conditions.

- Purification: The resulting complex is purified through recrystallization or chromatography techniques to yield the final product.

This method ensures that the coordination environment around the europium ion is optimal for luminescence .

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) has several notable applications:

- Organic Light Emitting Diodes (OLEDs): Due to its efficient red-orange emission, it serves as an organic red light emitter in OLED technology.

- Fluorescent Probes: Its luminescent properties make it suitable for use in fluorescent probes for biochemical assays.

- Display Technologies: It can be utilized in display technologies requiring high color purity and brightness.

These applications leverage the compound's unique photophysical properties, making it valuable in both research and commercial products .

Studies on the interactions of tris(dibenzoylmethane)mono(phenanthroline)europium (III) with various substrates have shown that it can form stable complexes with different biomolecules, potentially enhancing its utility as a fluorescent probe. Interaction studies often involve spectroscopic techniques to analyze binding affinities and luminescent behavior upon interaction with various ligands or substrates.

For instance, research indicates that the presence of other metal ions or ligands can influence the emission characteristics of this europium complex, suggesting potential for tuning its properties for specific applications .

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is part of a broader class of lanthanide complexes that exhibit similar luminescent properties. Some similar compounds include:

- Tris(2-thenoyltrifluoroacetone)europium (III): Known for its strong red emission and used in various photonic applications.

- Dibenzoylmethane complexes with other lanthanides: These compounds also exhibit luminescence but may differ in emission wavelengths or quantum yields.

- Tris(1,3-diphenyl-1,3-propanedionato)europium (III): Similar to tris(dibenzoylmethane)mono(phenanthroline)europium (III), but utilizes different diketone ligands.

Unique Features

What sets tris(dibenzoylmethane)mono(phenanthroline)europium (III) apart from these compounds is its specific combination of ligands, which not only enhances its luminescent efficiency but also allows for more versatile applications in OLEDs and biochemical assays. The presence of phenanthroline provides additional stabilization and contributes to the unique photophysical properties observed in this compound .

Ligand Selection Strategies for Enhanced Coordination Stability

The coordination architecture of Eu(DBM)₃Phen relies on dibenzoylmethane (DBM) as the primary β-diketonate ligand and 1,10-phenanthroline (Phen) as the auxiliary ligand. DBM’s enolic tautomer provides a rigid chelating environment, while Phen’s π-conjugated system facilitates efficient energy transfer to the Eu³⁺ center. Modifications to the ligand framework have been explored to optimize performance:

- Fluorinated β-diketonates: Substituting DBM with 2-thenoyltrifluoroacetone (TTA) increases quantum yields by 36–85% due to reduced non-radiative decay.

- Phenanthroline derivatives: Bathophenanthroline and neocuproine as secondary ligands improve thermal stability (T₅% up to 304°C) and intramolecular energy transfer efficiency.

Structural studies reveal that Phen ligands occupy axial positions, creating an eight-coordinate geometry around Eu³⁺. This configuration suppresses solvent quenching effects, as demonstrated by a 10× increase in luminescence intensity compared to hydrated analogs.

Solvent-Mediated Crystallization Techniques

Crystallization protocols significantly influence the amorphous/crystalline phase balance and photoluminescence output:

- Ethanol reflux: Traditional methods involve reacting EuCl₃·6H₂O with DBM and Phen in ethanol under reflux (78°C, 6 hr), yielding crystalline Eu(DBM)₃Phen with 52–72% quantum yields.

- Sonochemical synthesis: Ultrasonic irradiation (40 kHz, 300 W) in ethanol reduces reaction time from 20 days to 10 days while maintaining 69% yield. This method produces spherical nanoparticles (140–300 nm) ideal for bioimaging.

- Microemulsion templating: Water-in-oil microemulsions (Triton X-100/cyclohexane) generate silica-coated Eu(DBM)₃Phen nanoparticles with 48% quantum yield and enhanced photostability.

Table 1: Solvent-Dependent Luminescence Properties

| Solvent System | Quantum Yield (%) | Lifetime (μs) | Reference |

|---|---|---|---|

| Ethanol (reflux) | 52–72 | 83 | |

| PMMA matrix | 85 | 110 | |

| Silica nanoparticles | 48 | 95 |

Doping Approaches with Yttrium/Lanthanum Co-Cations

Isoelectronic doping with Y³⁺ or La³⁺ modulates concentration quenching and thermal behavior:

- Yttrium doping: Partial substitution of Eu³⁺ with Y³⁺ in Y₁₋ₓEuₓ(DBM)₃Phen increases thermal stability to 231°C (vs. 189°C for pure Eu complexes). However, PL intensity decreases linearly with Y³⁺ content due to reduced Eu³⁺ concentration.

- Lanthanum doping: La₀.₆Eu₀.₄(DBM)₃Phen exhibits a 54.37% quantum yield in PMMA, outperforming undoped analogs by 12%. La³⁺’s larger ionic radius (1.16 Å vs. 1.07 Å for Eu³⁺) distorts the coordination sphere, enhancing radiative transitions.

Table 2: Doping Effects on Thermal and Optical Properties

| Dopant (x) | T₅% (°C) | Quantum Yield (%) | PL Intensity (a.u.) |

|---|---|---|---|

| Y₀.₄Eu₀.₆ | 231 | 46.46 | 620 |

| La₀.₆Eu₀.₄ | 267 | 54.37 | 890 |

| Pure Eu | 189 | 32–72 | 1,000 |